2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Catalog No.
S562379
CAS No.
20448-79-7
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

CAS Number

20448-79-7

Product Name

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

IUPAC Name

2-aminobicyclo[2.2.1]heptane-2-carboxylic acid

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)

InChI Key

MPUVBVXDFRDIPT-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2(C(=O)O)N

Synonyms

2-amino-2-carboxy-bicyclo-2,2,1-heptane, 2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, 2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, (1R-endo)-isomer, 2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, (1R-exo)-isomer, 2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, (1S-endo)-isomer, 2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, (1S-exo)-isomer, 2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, (endo)-isomer, 2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, (exo)-isomer, 2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, 11C-labeled, 2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, endo-(+-)-isomer, 2-aminobicyclo(2,2,1)heptane-2-carboxylic acid, exo-(+-)-isomer, 2-aminonorbornane-2-carboxylic acid, b-BCH

Canonical SMILES

C1CC2CC1CC2(C(=O)O)N

Potential as a Building Block for Drug Design:

-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (2-ABH) possesses a unique bicyclic structure with an amine and carboxylic acid functional group, making it an attractive building block for the synthesis of diverse drug candidates. Studies have explored its potential in developing novel inhibitors for enzymes involved in various diseases, including:

  • HIV integrase inhibitors: 2-ABH derivatives have been investigated for their ability to inhibit HIV integrase, a key enzyme essential for the HIV replication cycle [].
  • Acetylcholinesterase inhibitors: Research suggests that 2-ABH derivatives may hold promise for the development of drugs for Alzheimer's disease and other neurodegenerative conditions by inhibiting acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine [].

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) is a bicyclic molecule containing a core structure of two cyclohexane rings fused together with an amine group and a carboxylic acid group attached to the same carbon atom at position 2. It is a relatively rare organic compound but holds significance in specific areas of scientific research, particularly neuroscience.


Molecular Structure Analysis

BCH possesses a unique bicyclic structure. The two cyclohexane rings are fused at a bridgehead position, meaning two carbon atoms are shared between both rings. This creates a rigid and constrained structure. The amine group (NH2) and the carboxylic acid group (COOH) are both attached to the same carbon atom at position 2. This functional group arrangement can participate in hydrogen bonding and ionic interactions, potentially influencing the molecule's properties.


Chemical Reactions Analysis

Synthesis of BCH is an area of ongoing research. One reported method involves the stereoselective synthesis of alpha and beta isomers of BCH through a substrate-controlled alpha-carboxylation reaction of norbornene monoester [].

Information on BCH decomposition or other specific reactions is limited in the publicly available scientific literature.

The primary area of research for BCH is its role in neuroscience. Studies have shown that BCH acts as a specific inhibitor of L-amino acid transporters [, ]. These transporters are responsible for the movement of essential amino acids across cell membranes, particularly in neurons. BCH can inhibit the uptake of L-DOPA, a medication used in Parkinson's disease treatment, into dopaminergic neurons []. This suggests BCH may be a tool for studying L-amino acid transport mechanisms and their role in neurological disorders.

XLogP3

-1.9

Appearance

A crystalline solid

Other CAS

39669-35-7

Dates

Modify: 2023-08-15

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